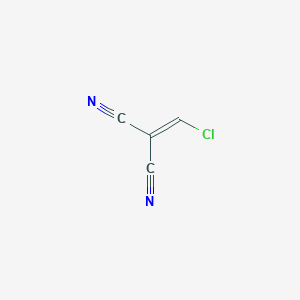
1-Benzylpyrrolidine-2,3-dione
Übersicht
Beschreibung
1-Benzylpyrrolidine-2,3-dione is a chemical compound with the CAS Number: 58486-00-3 . It has a molecular weight of 189.21 . This compound is used as an intermediate in synthesizing 2,3,4,10-Tetrahydro-1H-indolo [2,3-b] [1,8]naphthyridin-2-ol .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-2,3-dione and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Further chemical optimization using a one-pot three-component reaction protocol can yield compounds with excellent target inhibition .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrolidine-2,3-dione is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .
Chemical Reactions Analysis
The chemical reactions involving 1-Benzylpyrrolidine-2,3-dione are influenced by various factors. For instance, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement . The transposition of the C3 methyl group in the C4 position leads to the loss of RORγt potency .
Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-2,3-dione is a powder with a melting point of 98-100°C . It is stored at a temperature of -10°C .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
1-Benzylpyrrolidine-2,3-dione: has been identified as a potential scaffold for the development of novel inhibitors against Pseudomonas aeruginosa PBP3 . This application is particularly crucial given the alarming threat posed by multidrug-resistant bacteria. The compound’s structure has been optimized to deliver compounds with excellent target inhibition and initial antibacterial activities against P. aeruginosa without apparent cytotoxicity .
Drug Discovery
The pyrrolidine ring, a core component of 1-Benzylpyrrolidine-2,3-dione , is widely used in medicinal chemistry due to its versatility. It allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules . This compound can be used to design new drugs with various biological profiles, leveraging the stereogenicity of carbons in the pyrrolidine ring .
Enzyme Inhibition
Research has shown that pyrrolidine derivatives can act as enzyme inhibitors. The structural features of 1-Benzylpyrrolidine-2,3-dione , such as the 3-hydroxyl group and heteroaryl group, are key to its inhibitory activity . This makes it a valuable candidate for targeting specific enzymes in therapeutic applications.
Chemical Synthesis
1-Benzylpyrrolidine-2,3-dione: serves as a building block in chemical synthesis. Its reactive sites allow for various modifications, making it a versatile reagent for synthesizing a wide range of chemical compounds .
Structural Biology
The compound’s ability to bind to proteins like PBP3 makes it a useful tool in structural biology studies. By analyzing the binding interactions, researchers can gain insights into protein function and design better inhibitors .
Pharmacokinetics
The pyrrolidine scaffold’s impact on the pharmacokinetic properties of drug candidates is significant1-Benzylpyrrolidine-2,3-dione can be used to modify physicochemical parameters to achieve optimal ADME/Tox results .
Wirkmechanismus
Target of Action
The primary target of 1-Benzylpyrrolidine-2,3-dione is Pseudomonas aeruginosa PBP3 . PBP3, or Penicillin Binding Protein 3, is a key enzyme involved in the final stages of the synthesis of peptidoglycan, a major component of bacterial cell walls . By targeting PBP3, 1-Benzylpyrrolidine-2,3-dione can interfere with bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .
Mode of Action
1-Benzylpyrrolidine-2,3-dione interacts with its target, PBP3, by binding to the active site of the enzyme . This binding inhibits the normal function of PBP3, thereby disrupting the synthesis of peptidoglycan and leading to the weakening of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The action of 1-Benzylpyrrolidine-2,3-dione primarily affects the peptidoglycan synthesis pathway . By inhibiting PBP3, the compound disrupts the cross-linking of peptidoglycan strands, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, which can result in bacterial cell lysis and death .
Result of Action
The molecular and cellular effects of 1-Benzylpyrrolidine-2,3-dione’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to cell lysis and death, particularly in Pseudomonas aeruginosa . The compound’s potential as an antibacterial agent is currently being explored .
Safety and Hazards
Zukünftige Richtungen
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains . This calls for further optimization to improve antibacterial activity against P. aeruginosa . The key structural features, such as the 3-hydroxyl group (R2) and a heteroaryl group (R1) appended to the N-pyrroldine-2,3-dione via a methylene linker, are required for target inhibition . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-benzylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGGMOJCHZAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457560 | |
| Record name | 1-benzylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-2,3-dione | |
CAS RN |
58486-00-3 | |
| Record name | 1-benzylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



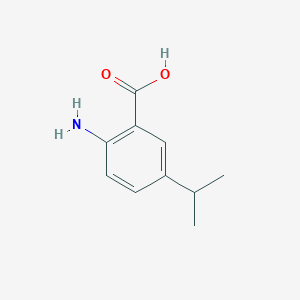
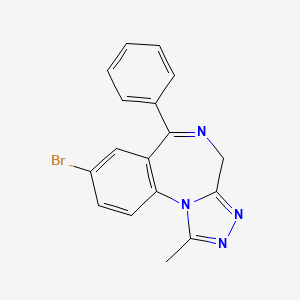

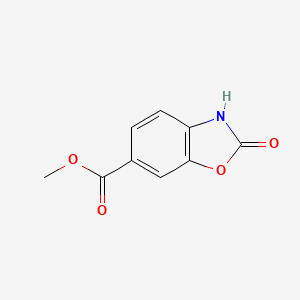
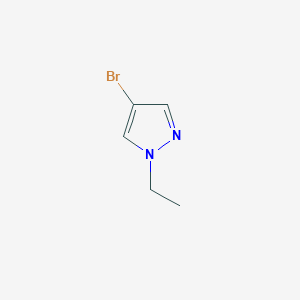

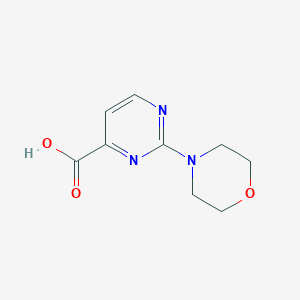

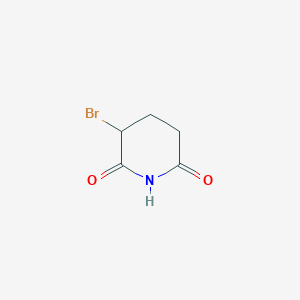

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)
